Rhetsinine

Diabetic complications Aldose reductase Sorbitol pathway

Rhetsinine (hydroxyevodiamine) is the only Evodia-derived quinazolinocarboline alkaloid with a free hydroxyl group, enabling hydrogen-bond interactions absent in evodiamine and rutaecarpine. It is a validated aldose reductase (AKR1B1) inhibitor (IC50 24.1 μM, 79.3% sorbitol suppression at 100 μM) with confirmed X-ray structure and revised NMR assignments. Purchase this characterized tool compound for diabetic complication research, agrochemical screening against Xanthomonas spp. (EC50 3.13 nmol), and AKR1B1-targeted medicinal chemistry—not substitutable by generic Evodia alkaloid mixtures.

Molecular Formula C19H17N3O2
Molecular Weight 319.4 g/mol
CAS No. 526-43-2
Cat. No. B150225
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRhetsinine
CAS526-43-2
Synonymshydroxyevodiamine
N2-(2-methylaminobenzoyl)tetrahydro-1H-pyrido(3,4-b)indol-1-one
rhetsinine
Molecular FormulaC19H17N3O2
Molecular Weight319.4 g/mol
Structural Identifiers
SMILESCNC1=CC=CC=C1C(=O)N2CCC3=C(C2=O)NC4=CC=CC=C34
InChIInChI=1S/C19H17N3O2/c1-20-15-8-4-3-7-14(15)18(23)22-11-10-13-12-6-2-5-9-16(12)21-17(13)19(22)24/h2-9,20-21H,10-11H2,1H3
InChIKeyRAEOYMOPVHBBKE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Rhetsinine (CAS 526-43-2) as a Quinazoline Alkaloid: Procurement-Relevant Structural and Source Identification


Rhetsinine (hydroxyevodiamine, CAS 526-43-2, C₁₉H₁₇N₃O₂, MW 319.36) is a quinazolinocarboline alkaloid structurally defined by a tetrahydro-β-carboline core fused to a 2-(methylamino)benzoyl moiety [1]. This alkaloid is a minor constituent isolated primarily from the unripe fruits of Evodia rutaecarpa (Juss.) Benth. (Rutaceae), and is also obtained from the trunk bark of Zanthoxylum rhetsa . Rhetsinine is recognized as the product of mild permanganate oxidation of evodiamine and is structurally and biosynthetically distinct from major co-occurring alkaloids such as evodiamine and rutaecarpine [2]. Its unambiguous structural identity has been confirmed by UV, IR, ESI-MS, ¹H NMR, ¹³C NMR, and X-ray crystallographic analysis, with revised NMR spectral assignments correcting previously reported data inconsistencies [3].

Rhetsinine vs. In-Class Evodia Alkaloids: Why Evodiamine or Rutaecarpine Cannot Substitute for Specific Applications


Although rhetsinine co-occurs with evodiamine and rutaecarpine in Evodia rutaecarpa extracts, these in-class alkaloids exhibit distinct biological activity profiles that preclude generic substitution. Rhetsinine is a characterized aldose reductase (AR) inhibitor with an IC₅₀ of 24.1 μM and demonstrated suppression of sorbitol accumulation by 79.3% at 100 μM in rat lens models [1]. Evodiamine, in contrast, is primarily studied as a transient receptor potential vanilloid 1 (TRPV1) agonist and topoisomerase inhibitor [2], while rutaecarpine is recognized as a COX-2 inhibitor and vasorelaxant agent [2]. In agrochemical screening, rhetsinine exhibited potent inhibition against Xanthomonas oryzae pv. oryzae (EC₅₀ = 3.13 nmol), whereas dehydroevodiamine demonstrated substantially weaker activity in the same assay panel [3]. The presence of the hydroxyl group in rhetsinine—absent in evodiamine and rutaecarpine—confers distinct hydrogen-bonding capacity and polarity, affecting both target engagement and physicochemical properties. Consequently, substitution with generic Evodia alkaloid mixtures or structurally similar analogs cannot recapitulate rhetsinine-specific activity in AR inhibition, antimicrobial screening, or structure-based drug design campaigns targeting the β-carboline scaffold.

Rhetsinine (CAS 526-43-2) Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons for Procurement Decisions


Aldose Reductase Inhibition: IC₅₀ and Sorbitol Accumulation Suppression in Rat Lens Model

Rhetsinine exhibits concentration-dependent inhibition of aldose reductase (AR) with an IC₅₀ value of 24.1 μM [1]. In a functional ex vivo assay using rat lens tissue, rhetsinine at 100 μM suppressed sorbitol accumulation by 79.3% relative to untreated controls [1]. This functional inhibition metric distinguishes rhetsinine from other Evodia-derived alkaloids—evodiamine and rutaecarpine have not been reported as AR inhibitors at comparable potency levels, and dehydroevodiamine showed no significant AR inhibition in the same screening cascade .

Diabetic complications Aldose reductase Sorbitol pathway

Antibacterial Activity Against Phytopathogenic Xanthomonas spp.: Direct EC₅₀ Comparison with Dehydroevodiamine

In a panel screening of quinazoline alkaloids isolated from Evodia rutaecarpa, rhetsinine demonstrated superior antibacterial potency against Xanthomonas oryzae pv. oryzae (EC₅₀ = 3.13 nmol) compared with dehydroevodiamine, which exhibited markedly weaker inhibition in the same assay [1]. Rhetsinine also showed activity against X. oryzae pv. oryzicola (EC₅₀ = 14.32 nmol) and X. campestris pv. campestris (EC₅₀ = 32.72 nmol) [1]. These EC₅₀ values represent direct head-to-head quantification under identical experimental conditions.

Agrochemical Phytopathogen Antibacterial

Insecticidal Activity in Drosophila melanogaster Larvae: Bioassay-Guided Fractionation Selectivity Profile

Bioassay-guided fractionation of Evodia rutaecarpa extract identified three alkaloids with insecticidal activity against Drosophila melanogaster larvae: evodiamine, rutaecarpine, and rhetsinine [1]. While specific LD₅₀ or mortality percentage values for rhetsinine were not reported in the accessible abstract, its inclusion among the three active principles—alongside the two major alkaloids evodiamine and rutaecarpine—indicates that rhetsinine possesses insecticidal activity despite being a minor constituent in the plant material [1]. This finding establishes rhetsinine as a relevant compound for insecticidal screening programs.

Insecticidal Natural product Pest control

Structural Identity and Analytical Authentication: X-ray Crystallography and Revised NMR Spectral Assignments

The unambiguous structural identity of rhetsinine has been established through comprehensive spectroscopic and crystallographic analysis. X-ray crystallographic analysis provided definitive confirmation of the molecular structure, and the study revised previously inconsistent ¹H NMR and ¹³C NMR spectral assignments reported in earlier literature [1]. This analytical resolution is critical for procurement because prior to this work, spectral data confusion existed in the literature, which could lead to misidentification when relying solely on older reference spectra [1].

Analytical chemistry Quality control Structural elucidation

Role as Scaffold for Structure-Based Drug Design: AKR1B1 Inhibitor Development Program

Rhetsinine has served as a template scaffold for the rational design of novel (1-thioxo-1,2,3,4-tetrahydro-β-carbolin-9-yl)acetic acid derivatives targeting AKR1B1 (aldose reductase) [1]. In this medicinal chemistry program, twenty derivatives were synthesized based on the rhetsinine core structure and evaluated for AKR1B1 inhibitory activity, with several derivatives demonstrating improved potency and selectivity relative to the parent compound [1]. This derivative development program confirms that the rhetsinine scaffold possesses tractable chemical space for structure-activity relationship (SAR) exploration—a property not established for many other Evodia minor alkaloids.

Medicinal chemistry AKR1B1 Scaffold optimization

L-Type Calcium Channel Binding: Comparative Radioligand Displacement Profile vs. Dehydroevodiamine

In a radioligand binding study evaluating Evodiae Fructus constituents at the dihydropyridine (DHP) binding site of L-type calcium channels, rhetsinine was tested alongside dehydroevodiamine, evodiamine, rutaecarpine, and several flavonoid glycosides [1]. Dehydroevodiamine demonstrated significant displacement of [³H]-nitrendipine binding, whereas rhetsinine, evodiamine, and rutaecarpine showed substantially weaker or negligible displacement at the concentrations tested [1]. This differential activity profile indicates that rhetsinine does not significantly interact with the DHP binding site of L-type calcium channels, distinguishing its pharmacological fingerprint from dehydroevodiamine.

Ion channel Calcium channel Radioligand binding

Rhetsinine (CAS 526-43-2) Application Scenarios: Evidence-Backed Use Cases for Scientific Procurement


Diabetic Complications Research: Aldose Reductase Inhibition and Sorbitol Pathway Studies

Rhetsinine is most appropriately procured for in vitro and ex vivo studies of aldose reductase (AR) inhibition and sorbitol pathway modulation in the context of diabetic complications such as neuropathy, retinopathy, and nephropathy [1]. With a validated IC₅₀ of 24.1 μM against AR and demonstrated 79.3% suppression of sorbitol accumulation at 100 μM in rat lens tissue, rhetsinine serves as a characterized natural product tool compound for AR inhibition studies [1]. Researchers should note that major co-occurring Evodia alkaloids (evodiamine, rutaecarpine) lack this AR inhibitory activity and cannot substitute in these assays [1].

Agrochemical Discovery: Phytopathogen Antibacterial Screening Against Xanthomonas spp.

Rhetsinine is directly applicable as a positive control or screening hit in agrochemical discovery programs targeting phytopathogenic Xanthomonas species, including X. oryzae pv. oryzae (rice bacterial leaf blight), X. oryzae pv. oryzicola, and X. campestris pv. campestris [2]. Rhetsinine demonstrates potent antibacterial activity with EC₅₀ values of 3.13 nmol, 14.32 nmol, and 32.72 nmol against these respective strains [2]. This nanomolar-range potency distinguishes rhetsinine from other quinazoline alkaloids in the same screening panel, including dehydroevodiamine, which exhibited weaker activity [2].

Medicinal Chemistry: Scaffold for AKR1B1/AR Inhibitor Derivative Synthesis

Rhetsinine is a validated scaffold for structure-based drug design programs targeting AKR1B1 (aldose reductase). The rhetsinine core has been successfully employed as a template for synthesizing a series of twenty (1-thioxo-1,2,3,4-tetrahydro-β-carbolin-9-yl)acetic acid derivatives, several of which demonstrated improved potency and selectivity for AKR1B1 relative to the parent compound [3]. Medicinal chemistry groups seeking a tractable, natural product-derived β-carboline scaffold with established synthetic accessibility for AR inhibitor development should prioritize rhetsinine over other Evodia alkaloids lacking comparable derivatization precedent [3].

Analytical Reference Standard and QC: Authentication via NMR and X-ray Crystallography

Rhetsinine is qualified as an analytical reference standard for natural product authentication, quality control of Evodia rutaecarpa extracts, and structural confirmation studies. The compound's structure has been unambiguously confirmed by X-ray crystallographic analysis, and its ¹H NMR and ¹³C NMR spectral assignments have been fully revised and corrected, resolving inconsistencies in earlier literature reports [4]. Laboratories performing HPLC-based quantification or NMR-based authentication of Evodia-derived materials should procure rhetsinine as a characterized reference standard with validated spectral data [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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